Cyclopentyl(o-tolyl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(o-tolyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with o-tolunitrile, followed by hydrolysis . The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(o-tolyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Cyclopentyl(o-tolyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopentyl(o-tolyl)methanamine involves its interaction with various molecular targets, primarily through its amine group. This interaction can influence biochemical pathways and cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the o-tolyl group.
o-Tolylamine: Similar structure but lacks the cyclopentyl group.
Cyclopentylmethylamine: Similar structure but with a methyl group instead of the o-tolyl group.
Uniqueness
Cyclopentyl(o-tolyl)methanamine is unique due to the presence of both cyclopentyl and o-tolyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
cyclopentyl-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C13H19N/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11,13H,3-4,7-8,14H2,1H3 |
InChI Key |
OSQBQIBCUYMQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCCC2)N |
Origin of Product |
United States |
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